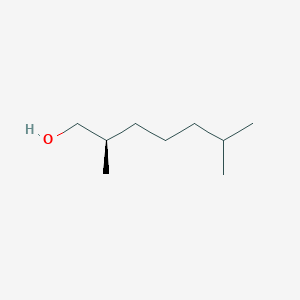

(2R)-2,6-dimethylheptan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20O |

|---|---|

Molecular Weight |

144.25 g/mol |

IUPAC Name |

(2R)-2,6-dimethylheptan-1-ol |

InChI |

InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3/t9-/m1/s1 |

InChI Key |

RCYIBFNZRWQGNB-SECBINFHSA-N |

SMILES |

CC(C)CCCC(C)CO |

Isomeric SMILES |

C[C@H](CCCC(C)C)CO |

Canonical SMILES |

CC(C)CCCC(C)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2,6 Dimethylheptan 1 Ol and Its Chiral Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful means to access enantiomerically pure compounds like (2R)-2,6-dimethylheptan-1-ol. These methods are designed to control the formation of the stereocenter at the C2 position, leading to the desired (R)-configuration.

Chiral Pool Strategies Utilizing Precursors with Established Stereocenters

Chiral pool synthesis is a strategic approach that utilizes readily available, enantiomerically pure natural products as starting materials. This strategy cleverly circumvents the need for creating a new stereocenter by starting with a molecule that already possesses the desired chirality, which is then chemically transformed into the target molecule.

A notable example of a chiral pool approach to a related derivative involves the synthesis of (R)-2,6-dimethylheptane-1,2,6-triol from the naturally occurring monoterpene (R)-linalool. This method highlights the utility of terpenes as chiral starting materials. The synthesis of a chiral building block, (2R,6S)-syn-2,6-dimethyl heptane-1,7-diol monotetrahydropyranyl ether, has been achieved starting from the enantiomers of citronellal. researchgate.net Furthermore, an efficient enantioselective synthesis of the four stereoisomers of the sex attractant pheromone of the male stink bug, (6R,10S)-6,10,13-trimethyltetradecan-2-one, was developed utilizing (R)- or (S)-citronellol as a source of chirality. researchgate.net

A synthetic route to both (2R,6R)- and (2S,6S)-isomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether has been developed, which were then converted into the enantiomers of sex pheromone components of the apple leafminer. researchgate.net

Table 1: Examples of Natural Chiral Substrates in the Synthesis of 2,6-Dimethylheptane Derivatives

| Natural Substrate | Target Derivative |

| (R)-Linalool | (R)-2,6-Dimethylheptane-1,2,6-triol |

| (R)- or (S)-Citronellol | (6R,10S)-6,10,13-Trimethyltetradecan-2-one |

| Enantiomers of Citronellal | (2R,6S)-syn-2,6-Dimethyl heptane-1,7-diol monotetrahydropyranyl ether |

In addition to direct derivation from natural products, readily available chiral building blocks, which are often themselves derived from natural sources, serve as versatile starting points. For instance, the synthesis of all possible stereoisomers of certain sex pheromone components of the apple leafminer has been accomplished starting from the enantiomers of methyl 3-hydroxy-2-methylpropanoate. researchgate.net This highlights the modularity of using smaller, well-defined chiral synthons to construct more complex molecules.

Another approach involved the enzymatic desymmetrization of syn-2,6-dimethylheptane-1,6-diol to produce an optically active half-acetate, a syn-1,5-dimethylated chiral building block. researchgate.net

Table 2: Readily Available Chiral Building Blocks for 2,6-Dimethylheptane Derivatives

| Chiral Building Block | Target Derivative |

| Methyl 3-hydroxy-2-methylpropanoate | Sex pheromone components of the apple leafminer |

| syn-2,6-Dimethylheptane-1,6-diol | Optically active half-acetate |

Asymmetric Catalysis in the Formation of the (2R) Stereocenter

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.

Enantioselective hydrogenation is a powerful technique for the stereoselective reduction of prochiral olefins or ketones to introduce a new stereocenter. While specific examples directly leading to this compound are not extensively documented in readily available literature, the principles of this methodology are well-established. For instance, transition-metal-catalyzed asymmetric reduction of 2-pyridine ketones is a known method for producing enantiopure chiral alcohols. researchgate.net This general strategy could theoretically be applied to a suitably functionalized precursor of this compound, such as 2,6-dimethyl-1-hepten-1-ol or a corresponding ketone. The choice of a chiral phosphine ligand in combination with a metal catalyst (e.g., rhodium, ruthenium, or iridium) would be crucial in directing the stereochemical outcome of the reduction.

Organocatalysis and metal catalysis provide a broad spectrum of reactions for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. These methods can be employed to construct the chiral backbone of this compound.

A cascade synthesis of chiral acetates has been developed involving the catalytic transfer hydrogenation of a ketone in the presence of a dimeric catalyst and a hydrogen donor, 2,6-dimethylheptan-4-ol. mdpi.com

While direct applications to the synthesis of this compound are not prominently reported, related methodologies suggest potential pathways. For example, a method based on the copper-phosphoramidite catalyzed asymmetric conjugate addition of dialkylzinc reagents to cyclic substrates has been reported for the synthesis of related chiral structures. researchgate.net Such a conjugate addition could be envisioned to create the stereocenter at the C2 position of a precursor to the target molecule.

Biocatalytic Transformations and Enzymatic Resolutions

Biocatalysis has emerged as a powerful and sustainable tool in asymmetric synthesis, offering high enantio- and regioselectivity under mild reaction conditions. researchgate.net For the synthesis of chiral alcohols like this compound, enzymatic strategies, including desymmetrization and stereoselective reductions, are particularly effective. nih.govnih.gov

Enzymatic desymmetrization is a highly efficient method for producing enantiomerically pure compounds, capable of achieving theoretical yields close to 100%. researchgate.net This strategy involves the enantioselective transformation of a prochiral molecule, which possesses a plane of symmetry or a center of inversion, into a chiral product.

For the synthesis of molecules structurally analogous to this compound, a suitable prochiral substrate, such as a 2,6-dimethylheptan-1,7-dioic acid derivative (e.g., a diester), could be employed. An enzyme, typically a lipase, would selectively hydrolyze one of the two ester groups. This selective hydrolysis breaks the symmetry of the starting material, generating a chiral monoester with high enantiomeric excess (ee). rsc.org Lipases are widely used for such transformations due to their broad substrate tolerance and high selectivity. mdpi.com For instance, a lipase-catalyzed desymmetric hydrolysis of a prochiral diester was a key step in the highly stereoselective synthesis of the chiral chroman skeleton of vitamin E. rsc.org

Table 1: Enzymes Commonly Used in Desymmetrization Reactions

| Enzyme Class | Typical Substrate | Reaction Type | Product |

|---|---|---|---|

| Lipases (e.g., PPL, CAL-B) | Prochiral diesters, diols | Enantioselective hydrolysis/acylation | Chiral monoesters, monoalcohols |

| Esterases | Prochiral diesters | Enantioselective hydrolysis | Chiral monoacids |

PPL: Porcine Pancreatic Lipase; CAL-B: Candida antarctica Lipase B

Stereoselective bioreduction of a prochiral ketone is a cornerstone of asymmetric synthesis for producing chiral alcohols. mdpi.com This approach utilizes oxidoreductase enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to reduce a carbonyl group to a hydroxyl group with a specific stereochemistry. researchgate.net

In a potential synthesis of this compound, the corresponding aldehyde, 2,6-dimethylheptanal, could be reduced. More commonly, a prochiral ketone precursor would be used. For example, the reduction of 6-methyl-2-heptanone would yield a chiral alcohol, which could then be further elaborated. The stereochemical outcome of ADH-catalyzed reductions is often predictable based on Prelog's rule, which states that the hydride from the NAD(P)H cofactor attacks the Re-face of the carbonyl substrate, typically yielding the (S)-alcohol. nih.gov Conversely, anti-Prelog ADHs catalyze the attack on the Si-face to produce the (R)-alcohol. nih.gov The vast diversity of available ADHs and the ability to engineer them allows for the reduction of a wide range of substrates to the desired enantiopure alcohol. nih.gov

Stereoselective Alkylation and Fragmentation Strategies

The construction of the carbon skeleton with precise control over stereocenters is a fundamental challenge in organic synthesis. For branched-chain chiral alcohols like this compound, stereoselective alkylation and fragmentation methods are essential.

Achieving diastereoselective control is crucial when creating new stereocenters in a molecule that already contains one or more chiral centers. One established method involves the use of chiral auxiliaries. For instance, a chiral precursor could be attached to an Evans auxiliary (an oxazolidinone). Subsequent alkylation of an enolate derived from this conjugate would proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the key C-C bond is formed, the auxiliary can be cleaved to reveal the chiral center. This approach was utilized in the synthesis of (2S,3S)-2,6-Dimethylheptane-1,3-diol, a related structure. researchgate.net

Another strategy involves substrate-controlled diastereoselection, where the existing stereocenter(s) in the molecule direct the stereochemical outcome of a subsequent reaction. For example, the addition of an organometallic reagent to a chiral aldehyde or ketone can proceed with high diastereoselectivity, governed by models such as Cram's rule or the Felkin-Anh model.

The synthesis of complex terpenes and terpenoids, which share structural motifs with this compound, often relies on the selective functionalization of linear polyene precursors. illinois.eduresearchgate.net Chemoenzymatic approaches, in particular, hold great promise. oup.com Oxygenase enzymes, such as cytochrome P450 monooxygenases (P450s), can be used for the regioselective C-H oxidation of terpene precursors. oup.com By engineering these enzymes, it is possible to direct hydroxylation to specific, unactivated carbon atoms, a transformation that is extremely challenging to achieve with traditional chemical methods. researchgate.net This allows for the installation of a hydroxyl group at a desired position, which can then be used as a handle for further synthetic transformations to build the target molecule.

Protecting Group Strategies for Selective Synthesis

In multi-step syntheses, protecting groups are indispensable for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.orgresearchgate.net The hydroxyl group of an alcohol is acidic and nucleophilic, making it incompatible with many common reagents like Grignards and strong bases. chemistrysteps.com

For a synthesis of this compound or its precursors, the primary alcohol functionality would likely need protection. The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the mildness of the conditions required for its removal. researchgate.net

Silyl ethers are the most common protecting groups for alcohols. masterorganicchemistry.com They are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a mild base like imidazole. chemistrysteps.com Silyl ethers are robust and stable to a wide range of non-acidic and non-fluoride-containing reagents. They are readily cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). chemistrysteps.com

Another common choice is the tetrahydropyranyl (THP) group, which forms an acetal that is stable to basic and organometallic reagents but is easily removed under mild acidic conditions. chemistrysteps.commasterorganicchemistry.com The strategic selection of orthogonal protecting groups—groups that can be removed under different conditions—is key to the efficient synthesis of complex molecules with multiple functional groups.

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMSCl, Imidazole | F⁻ (e.g., TBAF), Acid | Basic, Oxidative, Reductive |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), Acid catalyst (e.g., PPTS) | Aqueous Acid (e.g., H₃O⁺) | Basic, Organometallic, Reductive |

PPTS: Pyridinium (B92312) p-toluenesulfonate; BnBr: Benzyl (B1604629) bromide

Chemical Transformations and Reactivity of 2r 2,6 Dimethylheptan 1 Ol

Derivatization to Activated Intermediates for Carbon-Carbon Coupling

A key application of (2R)-2,6-dimethylheptan-1-ol in synthesis is its conversion into activated intermediates that can participate in carbon-carbon bond-forming reactions. This typically involves transforming the hydroxyl group into a better leaving group or a reactive moiety.

This compound can be converted into a Julia sulfone reagent, a powerful tool for olefination reactions. mdpi.com The Julia-Kocienski and Julia-Lythgoe olefinations utilize sulfones to react with aldehydes or ketones, forming alkenes. mdpi.comwikipedia.org This transformation is a two-step process, starting with the conversion of the alcohol to a thioether, followed by oxidation to the sulfone.

In one example, (R)-2,6-dimethylheptan-1-ol was used in the synthesis of the sex pheromone of the tea tussock moth. mdpi.com The alcohol was first converted to (R)-2-((2,6-dimethylheptyl)thio)benzo[d]thiazole via a Mitsunobu reaction. Subsequent oxidation of the thioether yielded the corresponding benzothiazole (B30560) sulfone, a Julia-Kocienski reagent. mdpi.com This reagent was then coupled with an aldehyde to construct the carbon skeleton of the target pheromone. mdpi.com

Table 1: Synthesis of a Julia Sulfone Reagent from this compound mdpi.com

| Step | Reactant | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 (Mitsunobu Reaction) | (R)-2,6-dimethylheptan-1-ol | Benzo[d]thiazole-2-thiol, Triphenylphosphine (TPP), Diisopropyl azodicarboxylate (DIAD) | (R)-2-((2,6-Dimethylheptyl)thio)benzo[d]thiazole | 83% |

| 2 (Oxidation) | (R)-2-((2,6-Dimethylheptyl)thio)benzo[d]thiazole | (Details not specified in source) | (R)-2-((2,6-Dimethylheptyl)sulfonyl)benzo[d]thiazole | 99% |

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, converting it into an alkyl halide or another reactive group like a tosylate is a common synthetic strategy. This compound can be transformed into its corresponding alkyl bromide, (2R)-1-bromo-2,6-dimethylheptane. vulcanchem.com

This conversion is typically achieved using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). vulcanchem.com The resulting alkyl bromide is a versatile intermediate. For instance, it can be used to form a Grignard reagent, which can then react with various electrophiles to create new carbon-carbon bonds. The steric hindrance provided by the methyl groups at positions 2 and 6 can influence the reactivity of the resulting halide, potentially favoring elimination (E2) pathways over substitution (S_N2) under certain basic conditions. vulcanchem.com Similarly, conversion to a tosylate using tosyl chloride in the presence of a base like pyridine (B92270) creates an excellent leaving group for substitution reactions. scielo.brscielo.br

Table 2: Typical Reagents for Converting Alcohols to Leaving Groups

| Desired Product | Typical Reagent(s) | Reference |

|---|---|---|

| Alkyl Bromide | Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr) | vulcanchem.com |

| Alkyl Chloride | Thionyl chloride (SOCl₂) or Hydrochloric acid (HCl) | pearson.comnptel.ac.in |

| Alkyl Tosylate | Tosyl chloride (TsCl), Pyridine | scielo.brscielo.br |

Oxidation and Reduction Pathways

As a primary alcohol, this compound can be oxidized to form the corresponding aldehyde, (2R)-2,6-dimethylheptanal, or further to the carboxylic acid, (2R)-2,6-dimethylheptanoic acid. evitachem.com The choice of oxidizing agent determines the final product. Milder reagents like pyridinium (B92312) chlorochromate (PCC) typically stop at the aldehyde stage, while stronger oxidants such as chromium trioxide or potassium permanganate (B83412) can lead to the carboxylic acid.

Conversely, this compound can be synthesized through the reduction of a corresponding carbonyl compound or unsaturated precursor. mdpi.com For example, the synthesis of (R)-2,6-dimethylheptan-1-ol has been achieved via the catalytic hydrogenation of (2R)-(((2,6-dimethylhept-4-en-1-yl)oxy)methyl)benzene. mdpi.com In this reaction, a palladium on carbon (Pd/C) catalyst is used under a hydrogen atmosphere, which reduces the carbon-carbon double bond and simultaneously cleaves the benzyl (B1604629) ether protecting group to yield the saturated primary alcohol. mdpi.com This reduction was completed in 24 hours with an 86% yield. mdpi.com

Formation of Ethers and Esters for Synthetic Applications

The hydroxyl group of this compound readily undergoes etherification and esterification. These reactions are often employed to protect the alcohol functionality during subsequent synthetic steps or to introduce specific properties to the final molecule.

Benzyl ethers are common protecting groups for alcohols due to their stability under various reaction conditions and their ease of removal by catalytic hydrogenation. mdpi.com The synthesis of (R)-2,6-dimethylheptan-1-ol from its benzyl ether derivative demonstrates the utility of this strategy. mdpi.com The alcohol can also be converted to other ethers, such as a tert-butyl ether, for use in further synthetic transformations. google.com

Esterification, reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride), is another fundamental transformation. evitachem.com For instance, its reaction with isobutyryl chloride would yield (R)-2,6-dimethylheptyl isobutyrate. This type of derivatization is particularly relevant in the synthesis of insect pheromones, where many active compounds are esters of chiral alcohols.

Mechanistic Investigations of Reactions Involving the Alcohol Functionality

The reactions of this compound and its derivatives are governed by established mechanistic principles. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophile. evitachem.com In the presence of a strong base, it can be deprotonated to form a more potent nucleophile, the corresponding alkoxide. evitachem.com

In substitution and elimination reactions of its derivatives (e.g., alkyl halides), the structure of the molecule plays a significant role. The branched structure of (2R)-2,6-dimethylheptyl derivatives introduces steric hindrance near the reaction center. vulcanchem.com This steric bulk can impede the backside attack required for an S_N2 mechanism, potentially making the E2 elimination pathway more competitive, especially with a strong, bulky base. vulcanchem.com

In the Julia-Kocienski olefination, the mechanism involves the initial formation of a carbanion from the sulfone derived from this compound. wikipedia.org This carbanion attacks a carbonyl compound (an aldehyde or ketone), leading to an alkoxide intermediate. This intermediate then undergoes a Smiles rearrangement and subsequent spontaneous elimination of sulfur dioxide and a lithium salt to generate the final alkene product. wikipedia.org The stereochemical outcome of the alkene is a key feature of this reaction.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Total Synthesis of Natural Products Incorporating the (2R)-2,6-Dimethylheptyl Moiety

The application of (2R)-2,6-dimethylheptan-1-ol as a chiral building block is particularly prominent in the total synthesis of natural products where the specific stereoisomer is essential for its biological function.

Insect Pheromones and Semiochemicals

Insect pheromones, chemical signals used for communication, are often chiral molecules, with only one enantiomer being biologically active. The synthesis of enantiomerically pure pheromones is vital for their effective use in agriculture as environmentally benign pest control agents.

The sex pheromone of the tea tussock moth (Euproctis pseudoconspersa), a significant pest for tea plantations, has been identified as (R)-10,14-dimethylpentadecyl isobutyrate. mdpi.comnih.govresearchgate.net Several synthetic routes to this molecule have been developed. mdpi.comresearchgate.netmdpi.com One strategy utilizes a C4+C5+C8 carbon skeleton construction, where this compound is a key intermediate. nih.govmdpi-res.com In this approach, the chiral alcohol is derived from a multi-step synthesis and then converted into a Julia sulfone reagent. mdpi.com This reagent is subsequently coupled with an aldehyde to build the carbon chain of the pheromone. mdpi.com Another concise asymmetric synthesis was achieved where the chiral methyl group was introduced using an Evans's template, and the carbon chain was extended via a Li2CuCl4-catalyzed coupling of a chiral tosylate with a Grignard reagent. mdpi.comnih.gov

The apple leafminer (Lyonetia prunifoliella or Phyllonorycter ringoniella) is a pest that damages apple orchards. researchgate.net Its sex pheromone includes components such as anti-10,14-dimethyl-1-octadecene, anti-5,9-dimethyloctadecane, and anti-5,9-dimethylheptadecane. researchgate.netresearchgate.net The synthesis of these chiral hydrocarbons has been accomplished using (2R,6R)- and (2S,6S)-isomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether as key building blocks. researchgate.netlookchem.comlookchem.com These diol derivatives can be prepared from starting materials like the enantiomers of methyl 3-hydroxy-2-methylpropanoate. lookchem.com The synthesis of all stereoisomers of the pheromone components has been achieved starting from the enantiomers of citronellol (B86348) and methyl 3-hydroxy-2-methylpropanoate. researchgate.net Field evaluations have shown that the (10S,14S)-isomer of 10,14-dimethyloctadec-1-ene is the most attractive to male moths of the Japanese population. nih.gov

The red flour beetle (Tribolium castaneum) is a major pest of stored food products. scielo.brscispace.com Its aggregation pheromone, known as tribolure, is a mixture of four stereoisomers of 4,8-dimethyldecanal, with the (4R, 8R)-isomer being the most active component. scielo.brresearchgate.net While not directly synthesized from this compound in all reported routes, the synthesis of tribolure isomers highlights the importance of chiral building blocks with similar structural motifs. For instance, syntheses of the various stereoisomers have been developed starting from enantiomers of 2-methyl-1-butanol (B89646) and citronellal, or (R)-citronellic acid. researchgate.netresearchgate.net One effective strategy involved a ring-opening reaction of chiral 2-methyloxirane and a stereospecific inversion of a chiral secondary tosylate. researchgate.net

Stereoisomers and Analogs of Biologically Active Natural Products

The utility of the (2R)-2,6-dimethylheptyl moiety extends beyond insect pheromones to other classes of biologically active natural products.

Sterols are a class of lipids with diverse biological functions that are critically dependent on the structure and stereochemistry of their side chains. The synthesis of sterols with specific side chain configurations is a significant area of research. The compound (2S,3S)-2,6-dimethylheptane-1,3-diol, which represents the oxygenated side chain of 22(S)-hydroxycholesterol, has been synthesized from a precursor containing the 2,6-dimethylheptanoyl structure. researchgate.net

Brassinosteroids, a class of plant growth-promoting hormones, possess complex, stereochemically rich side chains. scispace.commdpi.commdpi.com The synthesis of these side chains often requires intricate strategies to control multiple chiral centers. scispace.commdpi.comacs.org While direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of various brassinosteroid analogs and their side chains often involves the coupling of smaller chiral fragments, a strategy for which derivatives of this compound would be well-suited. mdpi.commdpi.comnih.gov The challenge lies in replicating the alkyl side chain due to the presence of multiple chiral centers. mdpi.com

Polyketides and Other Chiral Biomolecules

This compound and its derivatives are instrumental in the synthesis of various chiral biomolecules, including insect pheromones and components of larger natural products. Its branched methyl group and defined stereocenter are characteristic features of many polyketide-derived natural products.

A notable application is in the synthesis of the sex pheromone of the tea tussock moth, (S)-10,14-dimethylpentadecyl isobutyrate. In one synthetic route, (R)-2,6-dimethylheptan-1-ol is converted into a corresponding Julia sulfone reagent. mdpi.com This chiral sulfone is then coupled with an aldehyde fragment in a Julia-Lythgoe olefination reaction. mdpi.com The resulting alkene maintains the crucial stereocenter, which is then hydrogenated to yield the final pheromone product, demonstrating an efficient transfer of chirality from the initial building block to the complex target molecule. mdpi.com

Another significant example is its use as a precursor in the synthesis of (2S,3S)-2,6-Dimethylheptane-1,3-diol. This diol is the oxygenated side chain of 22(S)-hydroxycholesterol, a vital chiral biomolecule. The synthesis starts from a ketone derivative that incorporates the (2R)-2,6-dimethylheptanoyl structure attached to a chiral auxiliary. This demonstrates how the carbon skeleton of the parent alcohol is utilized to construct portions of complex steroidal compounds.

Furthermore, chiral building blocks like the enantiomers of anti-2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether have been synthesized and used to create the sex pheromone components of the apple leafminer (Lyonetia prunifoliella). researchgate.net These examples underscore the role of this structural motif in creating stereochemically rich aliphatic chains found in numerous natural products. researchgate.net

Role in Asymmetric Induction in Multistep Syntheses

Asymmetric induction is the process where a chiral center in a molecule influences the creation of a new chiral center, favoring the formation of one stereoisomer over another. The (R)-configuration at the C2 position of this compound plays a critical role in directing the stereochemical outcome of subsequent reactions.

This is clearly demonstrated in the synthesis of the (2S,3S)-2,6-Dimethylheptane-1,3-diol side chain mentioned previously. The synthesis involves a crucial step where a new stereocenter is created at the C3 position. The reaction utilizes the precursor (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin-2-one. The pre-existing chirality at the C2 position of the heptanoyl chain directly influences the stereoselective reduction of a ketone or addition to a carbonyl, leading to the desired (3S) configuration. This is an example of 1,2-asymmetric induction, where the stereocenter adjacent to the reacting center dictates the stereochemical outcome.

In the synthesis of the tea tussock moth pheromone, the chirality of the (R)-2,6-dimethylheptan-1-ol-derived fragment is preserved throughout a multi-step sequence, including its conversion to a sulfone and the subsequent Julia-Kocienski reaction. mdpi.com This preservation of stereochemical integrity is fundamental to the success of the total synthesis, ensuring that the final biologically active isomer is produced. mdpi.com

Development of Chiral Auxiliaries and Ligands Derived from this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While this compound is primarily used as a chiral building block, its derivatives have been employed in methodologies related to chiral auxiliaries.

For instance, in the synthesis of the cholesterol side-chain precursor, the (2R)-2,6-dimethylheptanoyl group is attached to an (R)-4-benzyl-1,3-oxazolidin-2-one moiety. This oxazolidinone is a well-known "Evans auxiliary". rsc.org The entire molecule, (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin-2-one, acts as a chiral substrate where the auxiliary guides the stereoselectivity of reactions at the α-carbon of the carbonyl group. After the desired stereocenter is set, the auxiliary can be cleaved and recovered. rsc.org

Beyond this, derivatives of this compound are valuable for creating other chiral reagents. The alcohol can be converted into its corresponding bromide, (2R)-1-bromo-2,6-dimethylheptane. This chiral alkyl bromide serves as a precursor for the synthesis of enantiomerically pure ligands, which are crucial components of transition-metal catalysts used in asymmetric catalysis. vulcanchem.com For example, palladium complexes featuring ligands derived from such chiral backbones have shown high enantioselectivity in important carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. vulcanchem.com

Data Tables

Table 1: Key Synthetic Intermediates and Products Derived from this compound

| Compound Name | Molecular Formula | Role in Synthesis | Reference |

| (R)-2-((2,6-Dimethylheptyl)sulfonyl)benzo[d]thiazole | C₁₆H₂₃NO₂S₂ | Julia sulfone reagent for pheromone synthesis | mdpi.com |

| (S)-10,14-Dimethylpentadecyl isobutyrate | C₂₂H₄₄O₂ | Final Product (Tea Tussock Moth Pheromone) | mdpi.com |

| (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin-2-one | C₂₃H₃₅NO₄ | Precursor for cholesterol side-chain, utilizing an Evans-type chiral auxiliary | |

| (2S,3S)-2,6-Dimethylheptane-1,3-diol | C₉H₂₀O₂ | Target biomolecule (cholesterol side-chain) | |

| (2R)-1-bromo-2,6-dimethylheptane | C₉H₁₉Br | Precursor for chiral ligands in asymmetric catalysis | vulcanchem.com |

Advanced Analytical Methodologies for Stereochemical Characterization

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are powerful tools for separating enantiomers, allowing for the quantification of the enantiomeric excess of a sample. This is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times.

Chiral Gas Chromatography (GC) is a direct and highly effective method for separating volatile enantiomers like those of 2,6-dimethylheptan-1-ol (B1196362). chromatographyonline.com The separation relies on the use of a chiral stationary phase (CSP) coated onto a capillary column. wiley.com These CSPs create transient diastereomeric complexes with the enantiomers of the analyte, which have different thermodynamic stabilities and thus different retention times. azom.com

For alcohols, common and effective CSPs are based on derivatized cyclodextrins. azom.comgcms.cz Cyclodextrins are chiral, cyclic oligosaccharides that can include guest molecules in their cavities, and their derivatives, such as those with alkyl or other functional groups, offer a wide range of selectivities for separating various chiral compounds, including aliphatic alcohols. chromatographyonline.comwiley.com For instance, heptakis(2,6-di-O-methyl-3-O-phenyl)-β-cyclodextrin has been successfully used as a CSP for chiral separations. scielo.br The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions (e.g., temperature program, carrier gas flow) are crucial for achieving baseline separation of the (R)- and (S)-enantiomers. chromatographyonline.comgcms.cz While direct analysis is preferred, achiral derivatization of the alcohol can sometimes be used to improve volatility or interaction with the CSP. chromatographyonline.com

Table 1: Commonly Used Chiral Stationary Phases in Gas Chromatography for Alcohol Separation

| Stationary Phase Type | Common Selector | Applicability |

| Cyclodextrin Derivatives | Derivatized α-, β-, or γ-cyclodextrins (e.g., permethylated, acylated) | Broad applicability for many chiral compounds, including alcohols, ketones, and esters. chromatographyonline.comazom.com |

| Amino Acid Derivatives | L-valine or L-proline derivatives bonded to a polysiloxane backbone (e.g., Chirasil-Val) | Effective for separating amino acids, but also applicable to chiral alcohols and amines. wiley.comnih.gov |

| Chiral Ionic Liquids (ILs) | Ionic liquids incorporating a chiral moiety | An emerging class of CSPs used for separating alcohols, diols, and epoxides. wiley.com |

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric excess determination. Similar to GC, it utilizes a chiral stationary phase to achieve separation. For alcohols like (2R)-2,6-dimethylheptan-1-ol, polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are particularly effective. researchgate.net

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks. In some cases, direct analysis on a polysaccharide or cyclodextrin-derived column is sufficient. scirp.org However, for compounds with weak chromophores, derivatization might be necessary to enhance detection. researchgate.net

Derivatization is a chemical modification of the analyte to improve its chromatographic properties or enhance its detectability. chromatographyonline.com In the context of chiral analysis, two main strategies exist.

The first is achiral derivatization , where the alcohol is converted into an ester or ether using an achiral reagent. scirp.org This can improve peak shape and detector response, especially for GC analysis. For HPLC, derivatization with a chromophore-containing group (like a benzoate) can be used to allow for UV detection. researchgate.netscirp.org The resulting derivatized enantiomers are then separated on a chiral stationary phase.

The second, more classical approach, is chiral derivatization . In this method, the enantiomeric mixture of the alcohol is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.orgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column (either GC or HPLC). chromatographyonline.com A critical requirement for this method is that the derivatization reaction must proceed to completion to ensure the ratio of the diastereomeric products accurately reflects the original enantiomeric ratio of the alcohol. wikipedia.orgudel.edu

A widely used CDA for alcohols is (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. wikipedia.orgsigmaaldrich.com Reaction of a scalemic mixture of 2,6-dimethylheptan-1-ol with, for example, (R)-MTPA-Cl would yield two diastereomeric esters, which can then be separated and quantified on an achiral column. wikipedia.orgudel.edu

Table 2: Selected Chiral Derivatizing Agents for Alcohols

| Derivatizing Agent | Resulting Derivative | Analytical Method |

| (R)- or (S)-MTPA-Cl (Mosher's acid chloride) | Diastereomeric MTPA esters | HPLC, GC, NMR wikipedia.orgudel.eduwikipedia.org |

| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | Diastereomeric esters with strong fluorescence | HPLC nih.gov |

| 1-(1-Naphthyl)ethyl isocyanate (NEIC) | Diastereomeric carbamates | HPLC wikipedia.org |

| Trifluoroacetic anhydride | Trifluoroacetyl esters | GC nih.gov |

Spectroscopic Techniques for Absolute Configuration and Purity Assessment

While chromatography excels at quantifying enantiomeric purity, spectroscopic methods are indispensable for elucidating the absolute three-dimensional structure of a chiral molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure determination. While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated by introducing a chiral element into the NMR sample. wikipedia.org

One approach is the use of chiral shift reagents (CSRs) , which are typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). nih.gov These paramagnetic complexes coordinate reversibly with the alcohol's hydroxyl group, inducing significant shifts in the NMR signals (lanthanide-induced shifts, or LIS). nih.gov The interaction forms transient diastereomeric complexes, causing the corresponding protons in the (R)- and (S)-enantiomers to experience different magnetic environments and thus resonate at different frequencies, allowing for the determination of enantiomeric purity. nih.govacs.org

Another, highly definitive method is the use of chiral derivatizing agents, such as Mosher's acid (MTPA), as previously mentioned. wikipedia.org After forming the diastereomeric Mosher's esters, ¹H or ¹⁹F NMR analysis is performed. wikipedia.orgwikipedia.org The differing spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA moiety relative to the chiral center of the alcohol in the two diastereomers leads to distinct chemical shifts for the protons near the ester linkage. By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined based on established models of the ester's conformation. wikipedia.orgebi.ac.uk For instance, the absolute stereochemistry at the C2 position of 2,6-dimethylheptyl sulfate, a related compound, was determined by ¹H-NMR analysis of its (R)-MTPA ester derivative. ebi.ac.uk

Chiroptical methods measure the differential interaction of a chiral substance with polarized light. acs.org

Optical rotation is the most traditional chiroptical technique. A solution of a pure enantiomer will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. This compound is dextrorotatory, meaning it rotates light to the right (+). The specific rotation ([α]) is a standardized value measured under specific conditions (temperature, wavelength, solvent, and concentration). A reported optical rotation value for (R)-2,6-dimethylheptan-1-ol is [α]D²⁵ +10.6 (c 0.7, CHCl₃). mdpi.com This value serves as a crucial reference point; comparing the measured optical rotation of a synthesized sample to the literature value for the pure enantiomer allows for an estimation of its optical purity.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. acs.org This technique provides more detailed structural information than optical rotation, as it can reveal electronic transitions within the molecule. researchgate.net While simple aliphatic alcohols like 2,6-dimethylheptan-1-ol lack strong chromophores and thus exhibit weak CD signals in the accessible UV range, derivatization with a chromophoric group can induce a measurable CD spectrum. researchgate.net The resulting CD curve, known as a Cotton effect, can be correlated with the absolute configuration of the chiral center through empirical rules or theoretical calculations. researchgate.netrsc.org

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds, including the determination of the molecular weight and the deduction of fragmentation patterns that provide insights into the molecule's structure. For this compound, mass spectrometry confirms its molecular formula, C9H20O, which corresponds to a molecular weight of approximately 144.25 g/mol . nih.govebi.ac.uk

In a typical electron ionization (EI) mass spectrum of an alcohol, the molecular ion peak (M+) may be weak or absent due to the facile loss of a water molecule. libretexts.org For alcohols, fragmentation often occurs via cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and the loss of an H2O molecule. libretexts.org While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry of alcohols can be applied. The fragmentation of its isomer, 2,6-dimethylheptan-4-ol, shows significant peaks at m/z 126 (M-18, loss of H₂O), 111, and 87, which arise from subsequent fragmentation pathways. pearson.comvaia.com It is plausible that this compound would exhibit some similar fragmentation characteristics, such as the initial loss of water.

The analysis of related compounds further illustrates the fragmentation patterns. For instance, the mass spectrum of 2-methyl-2-hexene, an alkene, shows a characteristic peak corresponding to the stable tri-substituted alkene fragment. libretexts.org This principle of forming stable carbocations during fragmentation is a key aspect of interpreting mass spectra. libretexts.org

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like 2,6-dimethylheptan-1-ol. nih.gov In studies of complex mixtures, such as those involving metabolites from Lactococcus lactis, GC-MS has been used to identify various volatile organic compounds, including isomers of dimethylheptanol. usu.edu

Table 1: Key Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Information |

| This compound | C9H20O | 144.25 | Expected loss of H₂O (M-18); alpha-cleavage. nih.govlibretexts.org |

| 2,6-dimethylheptan-4-ol | C9H20O | 144.25 | Prominent peaks at m/z 126 (M-18), 111, and 87. pearson.comvaia.comnist.gov |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of a chiral molecule. However, obtaining single crystals of a low-melting, flexible alcohol like this compound suitable for X-ray diffraction can be challenging. A common strategy is to convert the alcohol into a crystalline derivative.

While a crystal structure for this compound itself was not found in the search results, the structure of a related synthetic precursor, (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin-2-one, has been determined by X-ray crystallography. researchgate.net This analysis confirmed the known chirality of the carbon atoms that would eventually form part of a diol derivative of 2,6-dimethylheptane. researchgate.net The study of this derivative revealed strong hydrogen bonding interactions that facilitate the formation of a well-defined crystal lattice. researchgate.net

The synthesis and crystallographic analysis of various organic molecules, including those with complex stereochemistry, are frequently reported in the literature. uni-muenchen.deredalyc.orgbeilstein-journals.org For example, the structures of complex natural products and their synthetic intermediates are often confirmed using X-ray crystallography, which provides unambiguous proof of their stereochemical configurations. rsc.org In the context of drug design, the crystal structures of biologically active molecules, such as monoterpene-containing azoles, have been determined to understand their structure-activity relationships. mdpi.comresearchgate.net

Although direct crystallographic data for a derivative of this compound is not available in the provided results, the established methodology of derivatization followed by X-ray analysis remains the gold standard for unequivocal stereochemical assignment. europa.eursc.org

Biological Relevance and Ecological Contexts Non Human Model Systems

Identification as a Metabolite in Specific Organisms (e.g., Daphnia pulex)

(2R)-2,6-dimethylheptan-1-ol is a recognized metabolite within specific aquatic organisms. Research has identified the broader compound, 2,6-dimethylheptan-1-ol (B1196362), as a metabolite produced by the water flea, Daphnia pulex. nih.govebi.ac.ukebi.ac.uk This identification places the compound within the metabolic network of this model organism, which is a critical component of freshwater ecosystems. As a metabolite, its presence suggests a role in the normal physiological or biochemical processes of Daphnia pulex. ebi.ac.uk The ChEBI (Chemical Entities of Biological Interest) database explicitly classifies 2,6-dimethylheptan-1-ol as a Daphnia pulex metabolite. ebi.ac.ukebi.ac.uk While the specific stereochemistry is not always detailed in metabolic databases, the identification of the parent compound is the first step in understanding the biological significance of its stereoisomers, such as this compound.

Role as a Pheromone Component or Precursor in Insect Chemical Ecology

The structural motif of branched-chain chiral alcohols, such as this compound, is significant in the chemical ecology of insects, where these compounds often function as or are precursors to sex pheromones. slu.se These chemical signals are crucial for mate attraction and reproductive isolation in many species.

A notable example involves the use of (R)-2,6-dimethylheptan-1-ol as a key chiral building block in the synthesis of the sex pheromone for the Tea Tussock Moth (Euproctis pseudoconspersa). In a 2018 study, researchers developed a synthetic route where (R)-2,6-dimethylheptan-1-ol was prepared and then converted into a specific sulfone reagent. mdpi.com This reagent was a critical intermediate in the total synthesis of the moth's pheromone. mdpi.com The synthesis highlights the importance of the specific chirality at the C2 position for the biological activity of the final pheromone molecule.

The significance of dimethyl-branched alcohols and their derivatives as pheromones is widespread among insects. For instance, derivatives of 3,7-dimethyl-2-pentadecanol (diprionol) are the main sex pheromone components for the pine sawfly, Neodiprion sertifer. scielo.br Similarly, (2R,6R,10R)-6,10,14-trimethylpentadecan-2-ol has been identified as the absolute configuration of the major component of the female aphrodisiac pheromone in the bumblebee wax moth, Aphomia sociella. diva-portal.org Although these compounds differ in chain length and methyl group positions from 2,6-dimethylheptan-1-ol, they underscore the evolutionary conservation of this type of chemical structure in insect communication systems.

Table 1: Research Findings on the Role of this compound and Related Compounds in Insect Chemical Ecology

| Organism | Compound/Precursor | Role | Research Summary | Citation(s) |

| Tea Tussock Moth (Euproctis pseudoconspersa) | (R)-2,6-dimethylheptan-1-ol | Synthetic Precursor | Utilized as a chiral building block in the total synthesis of the sex pheromone. The alcohol was converted to a Julia sulfone reagent for subsequent coupling reactions. | mdpi.com |

| Pine Sawfly (Neodiprion sertifer) | (2R,3R,7S)-3,7-dimethyl-2-pentadecanol (Diprionol) | Pheromone Component | Acetate or propionate (B1217596) esters of diprionol are the main components of the sex pheromone. The synthesis of the specific (2R,3R,7S)-isomer has been described. | scielo.br |

| Bumblebee Wax Moth (Aphomia sociella) | (2R,6R,10R)-6,10,14-trimethylpentadecan-2-ol | Pheromone Component | Identified as the major component of the female-produced aphrodisiac pheromone, which initiates male courtship behavior. | diva-portal.org |

Mechanistic Studies of Biocatalytic Pathways Involving this compound

The synthesis of enantiomerically pure chiral alcohols like this compound is of significant interest for producing biologically active compounds such as pheromones. Biocatalysis, which uses isolated enzymes or whole microorganisms, offers a powerful method for achieving high stereoselectivity. While specific mechanistic studies detailing the biocatalytic pathways for this compound are not extensively documented in the reviewed literature, the principles are well-established through research on structurally similar compounds.

Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic alcohols. researchgate.net The enantioselective transesterification catalyzed by lipases, for example from Pseudomonas cepacia, is a widely used strategy. researchgate.net In this process, one enantiomer of a racemic alcohol is selectively acylated, allowing for the separation of the unreacted enantiomer and the newly formed ester. Although achieving high enantioselectivity for primary alcohols can be challenging, strategies such as selecting specific acyl donors or modifying reaction conditions can enhance the process. researchgate.net

Another common biocatalytic approach is the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols, often using baker's yeast (Saccharomyces cerevisiae) or other microorganisms. researchgate.net For a primary alcohol like this compound, a similar strategy could involve the enzymatic reduction of a corresponding aldehyde, 2,6-dimethylheptanal. Such reductions, mediated by alcohol dehydrogenases, are known to produce chiral alcohols with high enantiomeric purity. The synthesis of related pheromone components, such as both enantiomers of sulcatol, has been achieved with high optical purity using biocatalytic asymmetric reduction of the corresponding ketone. researchgate.net These established biocatalytic methods represent the most probable pathways for the enzymatic synthesis or resolution of this compound.

Computational and Theoretical Studies

Conformational Analysis of (2R)-2,6-Dimethylheptan-1-ol and its Derivatives

The conformational flexibility of this compound is primarily governed by the rotation around its single bonds. The long, branched alkyl chain allows for numerous possible conformers. The relative energies of these conformers are determined by a balance of steric hindrance between the methyl groups and the hydroxyl group, as well as intramolecular hydrogen bonding.

Studies on similar acyclic sugar alcohols and branched alkanes indicate that the lowest energy conformers will seek to minimize gauche and 1,3-diaxial-like interactions. mdpi.com The rotation around the C1-C2 bond is particularly important, as it dictates the orientation of the hydroxyl group relative to the rest of the molecule. Intramolecular hydrogen bonding between the hydroxyl group and other parts of the chain, while possible, is less likely to be a dominant stabilizing factor in non-polar environments compared to intermolecular interactions.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies. This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific calculations.

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (O-C1-C2-C3) | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| A (Anti) | 180° (anti) | 180° (anti) | 180° (anti) | 0.00 |

| B (Gauche 1) | 60° (gauche) | 180° (anti) | 180° (anti) | 0.6 |

| C (Gauche 2) | 180° (anti) | 60° (gauche) | 180° (anti) | 0.9 |

| D (Mixed Gauche) | 60° (gauche) | 60° (gauche) | 180° (anti) | 1.5 |

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the electronic properties of molecules. rsc.orgacs.org For this compound, these calculations can provide insights into its reactivity, polarity, and spectroscopic characteristics.

Key properties that would be calculated include the molecular dipole moment, partial atomic charges, and the energies of the frontier molecular orbitals (HOMO and LUMO). The dipole moment would be influenced by the conformation of the hydroxyl group. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. The distribution of partial charges would highlight the electrophilic and nucleophilic sites within the molecule, with the oxygen atom of the hydroxyl group being the most prominent nucleophilic center.

Studies on other primary alcohols using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) provide a basis for estimating these properties. figshare.comresearchgate.net

Table 2: Predicted Molecular Properties of this compound from Quantum Chemical Calculations. These values are estimates based on calculations performed on analogous primary and branched alcohols.

| Property | Predicted Value | Methodological Basis |

| Dipole Moment | 1.5 - 2.0 D | DFT calculations on similar primary alcohols. |

| HOMO Energy | -6.5 to -7.5 eV | DFT calculations on long-chain alcohols. |

| LUMO Energy | 1.0 to 2.0 eV | DFT calculations on long-chain alcohols. |

| HOMO-LUMO Gap | 7.5 - 9.5 eV | Indicates high stability and low reactivity. |

| Partial Charge on Oxygen | -0.7 to -0.8 e | NBO analysis from DFT calculations. |

Molecular Dynamics Simulations of Interactions with Model Systems (e.g., enzymes, receptors)

Molecular dynamics (MD) simulations can model the behavior of this compound in a biological context, such as its interaction with an enzyme active site or a cell membrane. youtube.comresearchgate.net Given its amphiphilic nature, with a polar hydroxyl head and a non-polar alkyl tail, a particularly relevant model system is a lipid bilayer.

MD simulations of long-chain alcohols in lipid bilayers have shown that these molecules tend to insert themselves into the membrane, with the hydroxyl group oriented towards the aqueous phase and the alkyl tail aligning with the lipid tails. aip.orgnih.gov The presence of the alcohol can affect membrane properties such as fluidity, thickness, and lateral pressure profile. nih.govacs.org

For this compound, simulations could reveal its preferred orientation and depth of insertion within a model membrane like dipalmitoylphosphatidylcholine (DPPC). Key analyses would include the calculation of the potential of mean force (PMF) for translocation across the bilayer, the number of hydrogen bonds formed between the alcohol's hydroxyl group and water or lipid headgroups, and the effect of the alcohol on the order parameters of the lipid tails. nih.govjps.jp

Table 3: Representative Parameters and Potential Findings from an MD Simulation of this compound in a DPPC Bilayer. This table outlines a hypothetical simulation setup and expected outcomes based on studies of similar amphiphilic molecules.

| Simulation Parameter | Value / Description | Expected Outcome / Analysis |

| Force Field | CHARMM36 for lipids, CGenFF for the alcohol | Accurate representation of intermolecular forces. |

| Water Model | TIP3P | Standard model for aqueous solvation. |

| System Size | 128 DPPC lipids, 10 alcohol molecules, ~15,000 water molecules | Statistically relevant sampling of interactions. |

| Simulation Time | 500 ns | Sufficient time to observe equilibration and dynamic events. |

| Analysis | Potential of Mean Force (PMF) | Free energy barrier for membrane translocation. |

| Analysis | Radial Distribution Function | Preferred location and orientation within the bilayer. |

| Analysis | Hydrogen Bond Analysis | Quantification of interactions with lipids and water. |

| Analysis | Lipid Order Parameters (Scd) | Effect on membrane structure and fluidity. |

Q & A

Basic: What experimental strategies are optimal for synthesizing enantiomerically pure (2R)-2,6-dimethylheptan-1-ol?

Methodological Answer:

The synthesis of this compound can be achieved via catalytic hydrogenation of a precursor alkene. For example, Pd/C-mediated hydrogenation of (2R)-2,6-dimethylhept-4-en-1-ol under H₂ atmosphere yields the saturated alcohol with 86% efficiency. Key parameters include maintaining an inert argon atmosphere during precursor preparation and optimizing reaction time (3–6 hours) to minimize side reactions . Enantiomeric purity is confirmed via chiral chromatography or optical rotation analysis.

Advanced: How can stereochemical integrity be preserved during multi-step synthesis of this compound derivatives?

Methodological Answer:

Stereochemical preservation requires careful selection of reaction conditions. For instance, the Mitsunobu protocol enables stereospecific conversion of this compound into sulfone intermediates (e.g., Julia sulfone reagents) without racemization. Key steps include:

- Use of triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) to maintain configuration during nucleophilic substitutions .

- Avoiding acidic conditions that may protonate chiral centers.

Post-reaction, verify enantiopurity via -NMR or circular dichroism (CD) spectroscopy.

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

-NMR identifies methyl group splitting patterns (e.g., δ 0.85–1.10 ppm for C2/C6 methyls) and hydroxyl proton signals (δ 1.50–2.00 ppm). -NMR confirms branching (C2 and C6 carbons at δ 20–25 ppm) . - High-Resolution Mass Spectrometry (HRMS):

ESI-HRMS in positive ion mode ([M+Na]) provides exact mass matching (e.g., m/z 158.19 for C₉H₂₀O) .

Advanced: How can computational modeling predict the biological activity of this compound as a pheromone analog?

Methodological Answer:

Docking studies using software like AutoDock Vina can simulate interactions between this compound and insect olfactory receptors. Steps include:

Receptor Homology Modeling: Use known structures (e.g., Drosophila ORs) to build a receptor template.

Ligand Parameterization: Assign partial charges via Gaussian 09 using the B3LYP/6-31G* basis set.

Binding Affinity Analysis: Compare docking scores with native pheromones to assess competitive inhibition potential .

Basic: How to resolve contradictions in E/Z isomer ratios during alkene hydrogenation steps?

Methodological Answer:

Discrepancies in E/Z ratios (e.g., 2:1 vs. 1:1) arise from incomplete hydrogenation or catalyst poisoning. Mitigation strategies:

- Catalyst Screening: Test Pt/C vs. Pd/C for selectivity; Pt/C may favor full saturation (99% yield reported in chiral alcohol synthesis) .

- Reaction Monitoring: Use GC-MS to track intermediate alkene ratios and adjust H₂ pressure (1–3 atm) accordingly.

Advanced: What strategies enhance the enantioselectivity of enzymatic resolution for this compound?

Methodological Answer:

Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) can separate enantiomers via transesterification:

- Substrate Design: Use vinyl acetate as an acyl donor to improve reaction rate.

- Solvent Optimization: Non-polar solvents (e.g., hexane) enhance enantiomeric excess (ee > 98%) by stabilizing enzyme tertiary structure.

- Temperature Control: Reactions at 25°C minimize enzyme denaturation while maintaining selectivity .

Basic: How to assess purity of this compound in complex mixtures?

Methodological Answer:

- Gas Chromatography (GC): Use a chiral column (e.g., Cyclosil-B) to separate enantiomers. Retention times are compared against commercial standards.

- Infrared Spectroscopy (IR): Hydroxyl stretching (3200–3600 cm) and C-O vibrations (1050–1150 cm) confirm functional group integrity.

Advanced: What in vitro assays validate the pheromonal activity of this compound?

Methodological Answer:

- Electroantennography (EAG): Isolate antennae from target insects (e.g., Tea Tussock Moth) and measure depolarization responses to synthetic this compound.

- Single Sensillum Recording (SSR): Identify receptor neurons responsive to the compound using tungsten microelectrodes. Dose-response curves (0.1–100 ng/μL) quantify potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.